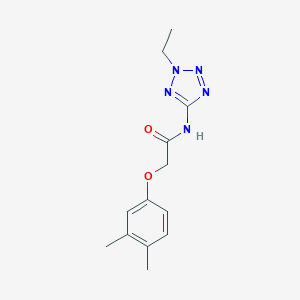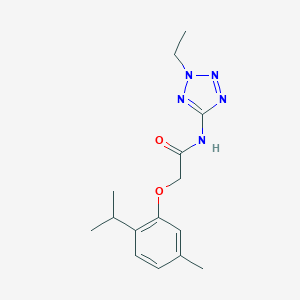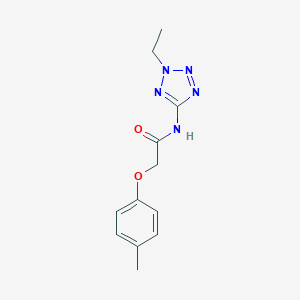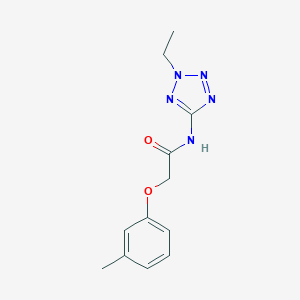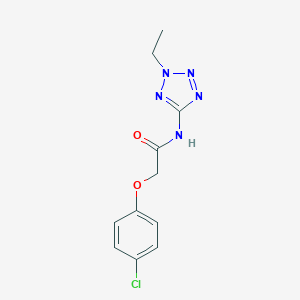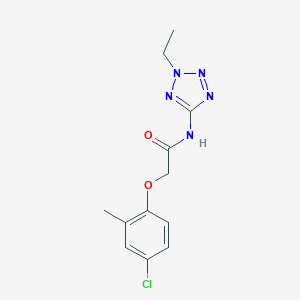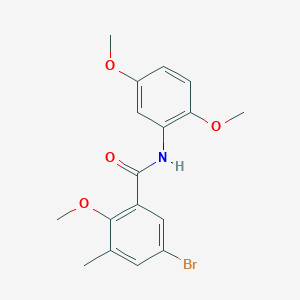
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid, also known as BMVC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMVC is a thiol reactive compound that can be used for the modification of proteins and peptides.
Mecanismo De Acción
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid reacts with the thiol group of cysteine residues in proteins and peptides. The reaction forms a covalent bond between the thiol group and N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid, resulting in the modification of the protein or peptide. The modification can be used for further conjugation with other molecules or for the detection of the protein or peptide.
Biochemical and Physiological Effects
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The modification with N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid does not affect the activity, stability, or conformation of the protein or peptide. This makes N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid an ideal reagent for the modification of proteins and peptides for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in lab experiments include its ease of synthesis, minimal effects on the biochemical and physiological properties of proteins and peptides, and its potential applications in various fields. The limitations of using N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid include its limited solubility in water and its instability in the presence of reducing agents.
Direcciones Futuras
There are several future directions for the use of N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in scientific research. One potential application is in the development of targeted drug delivery systems using antibody-drug conjugates. N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be used to modify the antibody, which can then be conjugated with a drug for targeted delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be used to modify the sensing element of the biosensor, which can then be used for the detection of specific biomolecules. Additionally, N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be used for the modification of other molecules, such as nucleic acids, for various applications.
Métodos De Síntesis
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be synthesized by the reaction of 4-morpholinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride followed by the reaction with thiourea. The final product is obtained by the hydrolysis of the resulting intermediate. The synthesis of N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid is a straightforward process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid has been extensively used in scientific research for the modification of proteins and peptides. It can be used to introduce a thiol group into a protein or peptide, which can then be used for further modification or conjugation with other molecules. N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid has been used in the preparation of antibody-drug conjugates, which are used for targeted drug delivery. It has also been used in the development of biosensors for the detection of biomolecules.
Propiedades
Fórmula molecular |
C13H14N2O4S |
|---|---|
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid |
InChI |
InChI=1S/C13H14N2O4S/c16-12(14-13(20)15-3-5-17-6-4-15)9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H,14,16,20) |
Clave InChI |
SUPNXSJZTFJWGA-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
SMILES |
C1COCCN1C(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
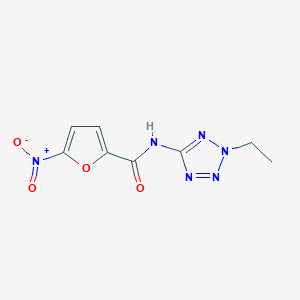
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
